molecular formula C22H18F3NO2 B2466840 N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide CAS No. 338400-64-9

N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2466840
CAS RN: 338400-64-9
M. Wt: 385.386
InChI Key: PELGCZBGCLTEQX-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide, also known as BMTB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMTB has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

Neuroleptic Activity

N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide and its related compounds have been explored for their neuroleptic (antipsychotic) activities. Research indicates that certain modifications in the benzamide structure can significantly enhance neuroleptic activity. For instance, the introduction of a benzyl group on the terminal nitrogen and a methyl group on the p-amino group of metoclopramide has been shown to increase activity. A specific compound from this research demonstrated potential as a potent drug with fewer side effects in the treatment of psychosis, suggesting a promising avenue for developing new antipsychotic medications (Iwanami et al., 1981).

Melanoma Imaging and Therapy

Benzamide derivatives have been studied for their potential in melanoma imaging and therapy. Some N-(dialkylaminoalkyl)benzamides have shown high melanoma uptake and tissue selectivity, making them promising candidates for melanoma scintigraphy and potentially for radionuclide therapy. The uptake of these compounds in melanoma is influenced by blood clearance rates and metabolic stability, emphasizing the importance of these factors in the design of effective melanoma imaging agents (Eisenhut et al., 2000).

Anti-Acetylcholinesterase Activity

Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has revealed significant anti-acetylcholinesterase activity. Modifications in the benzamide moiety, such as the introduction of bulky groups, have led to a substantial increase in activity. These findings point to the potential use of these compounds in the development of treatments for diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Sugimoto et al., 1990).

properties

IUPAC Name

N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO2/c1-28-20-12-10-19(11-13-20)26(15-16-6-3-2-4-7-16)21(27)17-8-5-9-18(14-17)22(23,24)25/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELGCZBGCLTEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide

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